6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate benzyl halides under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol and requires several hours to complete. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions: Typical reagents include bases like piperidine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation pathways, respectively . This inhibition leads to the induction of apoptosis in cancer cells and the arrest of the cell cycle at specific phases .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent.
Trazodone: An antidepressant.
Properties
Molecular Formula |
C18H11ClF2N4S |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11ClF2N4S/c19-13-4-1-11(2-5-13)3-6-17-24-25-16(22-23-18(25)26-17)9-12-7-14(20)10-15(21)8-12/h1-8,10H,9H2/b6-3+ |
InChI Key |
LTTCNRZBOGKENI-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F)Cl |
Origin of Product |
United States |
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